Betrixaban is a direct, specific, and orally administered inhibitor of human coagulation factor Xa (FXa). [] It belongs to the class of drugs known as direct oral anticoagulants (DOACs). [] Betrixaban plays a crucial role in scientific research as a tool to investigate the coagulation cascade and develop novel therapeutic strategies for thromboembolic disorders. Its unique pharmacological properties, such as limited renal clearance and minimal hepatic metabolism, distinguish it from other DOACs and make it a valuable research subject. [, ]
One synthetic route for Betrixaban starts with 5-Methoxy-2-nitro benzoic acid and 2-amino-5-chlorine pyridine. [] These react to form N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide. This undergoes nitro reduction, acylation, and addition reactions to yield an imidoate intermediate. Reacting the imidoate with dimethylamine produces Betrixaban hydrochloride. Finally, alkaline hydrolysis of the hydrochloride salt yields Betrixaban maleate. []
An alternative process involves the reaction of cyano-benzoyl chloride (B) with N (base of the 5 chloropyridine 2) aminobenzamide of 5 methoxyl group 2 (A) to obtain formula D compounds after base extraction. [] Betrixaban free alkali compound (I) or its analogs are then prepared using amino magnesium chloride and formula D compound or its salts. []
Betrixaban exerts its anticoagulant effect by directly and specifically inhibiting FXa, a key enzyme in the coagulation cascade. [, ] By binding to the active site of FXa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and inhibiting clot formation. []
Betrixaban exhibits distinct pharmacokinetic properties compared to other DOACs. It possesses a longer half-life, minimal renal clearance, and undergoes minimal hepatic metabolism via the cytochrome P450 system. [, ] These properties contribute to its predictable pharmacokinetic profile and reduced potential for drug-drug interactions. [, , ] Research has also focused on understanding the impact of Betrixaban on various coagulation assays, including prothrombin time (PT), activated partial thromboplastin time (aPTT), dilute Russel viper venom time (dRVV-T), chromogenic anti-Xa assays, and thrombin generation assays (TGA). []
One study found that a novel salt-cocrystal hydrate form of Betrixaban, betrixaban maleate maleic acid hydrate (1:1:2:1), had a significantly lower melting point (80°C) compared to the parent salt (197.5°C). [] Despite this large melting point difference, suggesting higher solubility, the salt-cocrystal hydrate displayed 10 times lower solubility than the salt in powder dissolution tests across various pH levels. This discrepancy was attributed to the "common-ion effect" due to the 1:3 ratio of API to coformer in the salt-cocrystal hydrate. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6